SR9011
Description
Overview of SR9011 as a Synthetic Compound
This compound is a synthetic compound that has garnered significant attention in chemical and biomedical research. It is characterized as a synthetic agonist of the nuclear receptor Rev-Erbα chemicalbook.comwikipedia.orgbiosynth.com. This molecule is utilized as a chemical tool to investigate and modulate the body's internal biological clocks, known as circadian rhythms chemicalbook.com. By activating Rev-Erbα, this compound influences cellular processes related to metabolism, sleep patterns, and energy balance chemicalbook.com. Its development is part of broader efforts to understand and control the circadian cycles that govern daily physiological processes chemicalbook.com. This compound is also an agonist for Rev-Erbβ, with similar half-maximum inhibitory concentrations (IC50) for both receptors wikipedia.orgmedchemexpress.com. Specifically, it has an IC50 of 790 nM for Rev-Erbα and 560 nM for Rev-Erbβ wikipedia.orgmedchemexpress.com.
Historical Context of REV-ERB Agonist Development
The development of Rev-Erb agonists, including this compound, is rooted in the study of nuclear receptors, which are transcription factors regulated by ligands and involved in various physiological processes researchgate.netresearchgate.net. Rev-Erbα (NR1D1) and Rev-Erbβ (NR1D2) are key components of the mammalian circadian clock system evitachem.comnih.gov. Heme has been identified as a physiological agonist for these receptors researchgate.net. Early synthetic ligands for Rev-Erbα were developed, such as GSK4112 researchgate.netgoogle.com. However, GSK4112 exhibited poor pharmacokinetic properties, which limited its application in in vivo studies researchgate.net. This limitation spurred the search for and development of new agonists with improved potency and pharmacokinetic profiles researchgate.net.
Discovery and Initial Characterization by Burris and Colleagues
This compound was developed by Professor Thomas Burris and his colleagues at Scripps Research wikipedia.orgnih.gov. Their work focused on identifying potent synthetic Rev-Erb agonists with suitable characteristics for in vivo studies researchgate.netnih.gov. This compound, along with SR9009, emerged from this research as synthetic agonists targeting both Rev-Erbα and Rev-Erbβ researchgate.netnih.gov. These compounds were shown to be more potent and efficacious than earlier ligands like GSK4112 in reporter gene assays and demonstrated better pharmacokinetic properties researchgate.net. Initial characterization revealed their ability to alter circadian behavior and the circadian pattern of core clock gene expression in mice nih.gov.
Significance of this compound in Circadian Biology Research
This compound holds significant importance in circadian biology research due to its ability to modulate the activity of Rev-Erb nuclear receptors, which are essential components of the molecular clock chemicalbook.comevitachem.comnih.gov. By activating Rev-Erbα and Rev-Erbβ, this compound influences the expression of genes regulated by these receptors, including core clock genes like BMAL1 medchemexpress.comevitachem.comnih.gov. Studies using this compound have demonstrated that it can disrupt circadian rhythm by altering intracellular clock machinery nih.govnin.nlknaw.nl. For instance, administration of this compound has been shown to alter clock gene expression and disrupt the circadian behavior of mice, leading to a loss of locomotor activity during the active phase nih.govcenmed.com. Research indicates that this compound can suppress the circadian rhythm of certain gene expressions, such as Nampt in the liver nih.govum.edu.my. It also affects the pattern of circadian expression of clock genes in both the hypothalamus and liver, although with distinct effects on different genes nih.gov.
Emerging Research Areas for this compound
Beyond its foundational role in circadian biology, research into this compound is expanding into several emerging areas, particularly those linked to the interplay between circadian rhythms and various physiological and pathological processes. These areas include the study of metabolic disorders, inflammation, and cancer chemicalbook.comwikipedia.orgevitachem.comnih.govresearchgate.net.
This compound's ability to regulate metabolism and influence the biological clock suggests potential applications in treating metabolic diseases such as obesity and type 2 diabetes chemicalbook.comwikipedia.org. Research indicates that this compound can decrease fat storage in mice without altering food intake, highlighting its capabilities in weight management and metabolic enhancement chemicalbook.com. Its implications in enhancing muscle endurance and reducing cholesterol levels are also being explored chemicalbook.com.
In the field of immunology and inflammation, this compound is being investigated for its effects on immune cell function. Studies have shown that this compound can influence the immune response and cell metabolism of microglia, the immune cells of the brain nih.govnin.nlknaw.nlum.edu.my. It has been observed to attenuate the pro-inflammatory response and phagocytosis in microglia while stimulating the expression of anti-inflammatory cytokines nih.govnin.nlknaw.nl. This compound also decreases mitochondrial respiration and metabolic gene expression in microglia nih.govnin.nlknaw.nlum.edu.my.
Emerging research also focuses on the potential of this compound in oncology. Studies suggest that pharmacological modulation of the circadian machinery using synthetic agonists like this compound may be a therapeutic strategy in cancer researchgate.netmdpi.com. This compound has been reported to exhibit a specific lethal effect against cancer cells and oncogene-induced senescent cells, while not significantly affecting the viability of normal cells or tissues in some studies researchgate.netnih.govnih.gov. Research in breast cancer cell lines has shown that this compound can suppress proliferation regardless of their estrogen receptor or HER2 status, appearing to pause the cell cycle medchemexpress.comnih.gov. Cyclin A has been identified as a direct target gene of Rev-Erb, and its suppression by this compound may mediate cell cycle arrest medchemexpress.comnih.gov.
Further emerging areas of research include the investigation of this compound's effects on cardiovascular diseases, neuroinflammatory diseases, and even conditions like Parkinson's disease, given the intricate relationship between circadian rhythms, metabolism, and these pathologies chemicalbook.comnih.govresearchgate.netpatsnap.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-[[(4-chlorophenyl)methyl-[(5-nitrothiophen-2-yl)methyl]amino]methyl]-N-pentylpyrrolidine-1-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H31ClN4O3S/c1-2-3-4-12-25-23(29)27-13-11-19(16-27)15-26(14-18-5-7-20(24)8-6-18)17-21-9-10-22(32-21)28(30)31/h5-10,19H,2-4,11-17H2,1H3,(H,25,29) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPUYOYQTTWJTIU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCNC(=O)N1CCC(C1)CN(CC2=CC=C(C=C2)Cl)CC3=CC=C(S3)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H31ClN4O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601045516 | |
| Record name | SR9011 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601045516 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
479.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1379686-29-9 | |
| Record name | 3-[[[(4-Chlorophenyl)methyl][(5-nitro-2-thienyl)methyl]amino]methyl]-N-pentyl-1-pyrrolidinecarboxamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1379686-29-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | SR-9011 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1379686299 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | SR-9011 | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB14014 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | SR9011 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601045516 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | SR-9011 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VYI79FLZ6W | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Molecular Mechanisms and Cellular Targets of Sr9011
SR9011 as a REV-ERB Agonist
This compound acts as a potent agonist for both REV-ERBα (NR1D1) and REV-ERBβ (NR1D2) nuclear receptors. apexbt.comsigmaaldrich.com Nuclear receptors are a class of proteins that regulate gene expression and are activated by ligands. nih.gov REV-ERB receptors are known to play a critical role in the feedback loop of the circadian oscillator. apexbt.com
Binding Affinity and Specificity for REV-ERBα and REV-ERBβ
This compound exhibits binding affinity for both REV-ERBα and REV-ERBβ. Studies have reported IC₅₀ values of 790 nM for REV-ERBα and 560 nM for REV-ERBβ, indicating potent binding to both receptor subtypes. apexbt.comsigmaaldrich.comnih.govwikipedia.orgcenmed.com This suggests that this compound is a dual agonist for these receptors.
Table 1: Binding Affinity of this compound for REV-ERB Receptors
| Target | IC₅₀ (nM) |
| REV-ERBα | 790 |
| REV-ERBβ | 560 |
This compound has been shown to stimulate REV-ERB-dependent repressor activity in cell-based reporter assays. apexbt.comsigmaaldrich.com This activity is potent and occurs without significant activity towards a panel of 46 other nuclear receptors, suggesting a degree of specificity for the REV-ERB subtypes. sigmaaldrich.com However, some research indicates potential off-target activity, such as certain LXR activity, where this compound has been shown to displace a radioligand from the LXRα binding site and increase the mRNA of the LXR target gene ABCA1 in THP-1 cells. thno.orgnih.gov
Structural Features Facilitating REV-ERB Binding
While detailed structural analysis of this compound bound to REV-ERB receptors was not extensively found in the provided snippets, the nature of REV-ERB receptors as ligand-regulated transcription factors implies that this compound's chemical structure allows it to bind to the ligand-binding domain (LBD) of these receptors. nih.govwikipedia.org The binding of agonists like this compound typically induces a conformational change in the receptor, facilitating the recruitment of corepressor proteins and subsequent repression of target gene transcription. The provided PubChem entry for this compound details its molecular formula as C₂₃H₃₁ClN₄O₃S and provides its 2D and 3D structures, along with its IUPAC name and InChIKey, which are essential for understanding its chemical properties and potential interactions. nih.gov
Transcriptional Regulation by this compound
As a REV-ERB agonist, this compound primarily functions by enhancing the transcriptional repressor activity of REV-ERBα and REV-ERBβ. apexbt.comsigmaaldrich.com REV-ERB receptors, in complex with corepressors, bind to specific DNA response elements (RevREs) in the promoter regions of target genes, thereby inhibiting their transcription. nih.gov
Influence on Core Circadian Clock Genes
REV-ERB receptors are integral components of the core circadian clock machinery. apexbt.comnih.gov They form a negative feedback loop by repressing the transcription of key positive regulators of the clock. nih.govnih.gov
Modulation of BMAL1, PER2, CRY2, and CLOCK Expression
A primary target of REV-ERB repression is the gene encoding BMAL1 (Brain and Muscle ARNT-Like 1). apexbt.comnih.govnih.gov this compound has been shown to suppress the expression of BMAL1 mRNA in a REV-ERBα/β-dependent manner. apexbt.comnih.gov This repression of BMAL1 is a key mechanism by which this compound influences the circadian clock. nih.govmit.eduaacrjournals.org
The impact of this compound on other core clock genes like PER2 (Period 2), CRY2 (Cryptochrome 2), and CLOCK (Circadian Locomotor Output Cycles Kaput) has also been observed, although the effects can vary depending on the tissue and conditions. In the hypothalamus of mice, this compound treatment altered the pattern of core clock gene expression. The amplitude of Per2 expression was enhanced, while Cry2 was suppressed. nih.gov Bmal1 expression showed a subtle left shift in phase. nih.gov The pattern of Clock expression was also altered, with enhanced amplitude and a phase shift that brought it in phase with Per2 oscillation. nih.gov In contrast, in the liver, the pattern of Per2 expression was altered, but Bmal1 was unaffected by this compound treatment. nih.gov In microglia, this compound disrupted the rhythmic expression of Bmal1 and Clock and caused a shift in the acrophase of Per2 rhythm. researchgate.net this compound had the strongest impact on Bmal1 and Clock in microglia, while the effect on Per2 and Cry1 was less potent. nih.gov This is likely due to the direct inhibitory effect of REV-ERBα on the BMAL1 and CLOCK complex, which indirectly influences PER and CRY expression. nih.gov
Table 2: Observed Effects of this compound on Core Clock Gene Expression
| Gene | Effect (General/Various Tissues) |
| BMAL1 | Suppressed expression, disrupted rhythmic expression, phase shift. apexbt.comnih.govnih.govmit.eduaacrjournals.orgresearchgate.net |
| PER2 | Altered pattern, enhanced amplitude, acrophase shift. nih.govresearchgate.net |
| CRY2 | Suppressed expression. nih.gov |
| CLOCK | Altered pattern, enhanced amplitude, disrupted rhythmic expression. nih.govnih.govresearchgate.net |
Impact on Downstream Target Genes
Beyond core clock genes, REV-ERB receptors regulate a wide array of downstream target genes involved in various physiological processes, including metabolism, inflammation, and cell cycle control. sigmaaldrich.comnih.govdrugbank.comresearchgate.net By activating REV-ERB, this compound influences the transcription of these genes.
Examples of downstream target genes modulated by this compound include those involved in lipid and glucose metabolism. sigmaaldrich.com The plasminogen activator inhibitor type 1 gene (Serpine1), cholesterol 7α-hydroxylase (Cyp7a1), and sterol response element binding protein (Srebf1) are known REV-ERB target genes whose expression is dose-dependently suppressed by this compound. nih.govmedchemexpress.com this compound has also been shown to suppress the circadian rhythm of Nampt gene expression in the liver. nih.gov In white adipose tissue, this compound treatment led to a suppression of circadian expression of key genes involved in lipid storage. nih.gov
This compound's influence extends to genes involved in cell cycle regulation. Cyclin A (CCNA2) has been identified as a direct target gene of REV-ERB, and suppression of its expression by this compound may contribute to cell cycle arrest observed in some cell types. medchemexpress.com Additionally, this compound has been shown to downregulate the expression of genes like HoxA9, Meis1, and Ctnnb1, which are involved in self-renewal in certain cancer cells. mit.edu DDIT4, which is involved in inhibiting mTOR activation, has also been identified as a common downstream target gene of nuclear receptors including REV-ERBα, and its regulation by this compound may play a role in inhibiting cell growth in some contexts. nih.gov
Table 3: Examples of Downstream Target Genes Suppressed by this compound
| Gene | Primary Role |
| Serpine1 | Plasminogen activator inhibitor |
| Cyp7a1 | Cholesterol metabolism |
| Srebf1 | Sterol response element binding protein |
| Nampt | NAD biosynthesis |
| CCNA2 | Cell cycle regulation (Cyclin A) |
| HoxA9 | Transcription factor (involved in self-renewal) |
| Meis1 | Transcription factor (involved in self-renewal) |
| Ctnnb1 | Beta-catenin (involved in self-renewal) |
| DDIT4 | Inhibits mTOR activation |
The
This compound is a synthetic research compound recognized primarily as an agonist of the nuclear receptors REV-ERBα (NR1D1) and REV-ERBβ (NR1D2) wikipedia.org. These nuclear receptors are integral components of the cellular circadian clock machinery, playing crucial roles in regulating the rhythmic expression of numerous genes wikipedia.orgnih.govdrugbank.com. By binding to and activating REV-ERB receptors, this compound influences a wide array of physiological processes, particularly those related to metabolism and inflammation, through the transcriptional repression of target genes nih.govdrugbank.com.
This compound exerts its effects by acting as an agonist for REV-ERBα and REV-ERBβ, with reported IC50 values of 790 nM and 560 nM, respectively wikipedia.org. These receptors function as transcriptional repressors, binding to specific DNA sequences called REV-ERB/ROR response elements (RREs) in the promoter regions of target genes drugbank.com. Upon binding, activated REV-ERBs, potentiated by ligands like this compound, recruit corepressor complexes, including Nuclear Receptor Corepressor 1 (NCoR1) and Histone Deacetylase 3 (HDAC3), leading to chromatin remodeling and suppression of gene expression mdpi.com. This mechanism allows this compound to modulate the expression of a diverse set of genes involved in various cellular processes nih.gov.
Regulation of Genes Involved in Lipid Metabolism (e.g., Srebf1, Cyp7a1)
This compound significantly impacts lipid metabolism by regulating the expression of key genes. Studies have shown that this compound treatment alters the expression of lipogenic genes such as Sterol regulatory element-binding protein 1 (Srebf1), Fatty acid synthase (Fasn), and Stearoyl-CoA desaturase 1 (Scd1) nih.govnatap.org. Specifically, this compound has been observed to suppress the expression of Srebf1 and Scd1 nih.govnatap.org. SREBF1 is a transcription factor that controls the synthesis of fatty acids, triglycerides, and phospholipids, while SCD1 is involved in the synthesis of monounsaturated fatty acids frontiersin.org.
Furthermore, this compound affects genes involved in cholesterol and bile acid metabolism. Expression of Sterol regulatory element-binding protein 2 (Srebf2) and Cholesterol 7α-hydroxylase (Cyp7a1) has been shown to be decreased with this compound treatment nih.govnatap.org. CYP7A1 is the rate-limiting enzyme in the classical pathway of bile acid synthesis mdpi.com. The suppression of these genes by this compound contributes to alterations in lipid profiles and metabolic homeostasis nih.gov.
Data on the effect of this compound on selected lipid metabolism genes:
| Gene | Effect of this compound Treatment | Reference |
| Srebf1 | Suppressed | nih.govnatap.org |
| Fasn | Phase shifted | nih.govnatap.org |
| Scd1 | Suppressed | nih.govnatap.org |
| Srebf2 | Decreased | nih.govnatap.org |
| Cyp7a1 | Decreased | nih.govnatap.org |
Regulation of Genes Involved in Glucose Metabolism (e.g., Serpine1)
This compound also influences glucose metabolism through its effects on gene expression. Plasminogen activator inhibitor type 1 (Serpine1), a known target gene of REV-ERB, displays dose-dependent suppression of expression in response to this compound nih.gov. SERPINE1 is involved in fibrinolysis and has been implicated in various metabolic disorders drugbank.com.
REV-ERBα, the primary target of this compound, is involved in glucose homeostasis by regulating gluconeogenic enzymes like phosphoenolpyruvate (B93156) carboxykinase (PCK) and glucose-6-phosphatase (G6Pase) thno.org. Activation of REV-ERBα has been shown to reduce cellular and plasma glucose levels thno.org.
Data on the effect of this compound on selected glucose metabolism genes:
| Gene | Effect of this compound Treatment | Reference |
| Serpine1 | Suppressed (dose-dependent) | nih.gov |
| PCK | Repressed (via REV-ERBα) | thno.org |
| G6Pase | Repressed (via REV-ERBα) | thno.org |
Influence on Genes Associated with Inflammation
This compound has demonstrated an influence on genes associated with inflammation, particularly in immune cells like microglia. As a REV-ERB agonist, this compound can attenuate the expression of pro-inflammatory cytokines and stimulate the expression of anti-inflammatory cytokines during immune challenges frontiersin.orgresearchgate.net. For instance, under TNFα stimulation, this compound has been shown to decrease the transcripts of pro-inflammatory markers such as Tnfα, Il6, Il1β, Ccl2, and Gm-csf, while increasing the expression of the anti-inflammatory cytokine Il10 in primary microglia frontiersin.orgresearchgate.net. This suggests that this compound can modulate the inflammatory response by altering the expression profile of key inflammatory genes frontiersin.org.
Data on the effect of this compound on selected inflammation-related genes in microglia under TNFα stimulation:
| Gene | Effect of this compound Treatment | Reference |
| Tnfα | Attenuated | frontiersin.orgresearchgate.net |
| Il6 | Attenuated | frontiersin.orgresearchgate.net |
| Il1β | Attenuated | frontiersin.orgresearchgate.net |
| Ccl2 | Attenuated | frontiersin.orgresearchgate.net |
| Gm-csf | Attenuated | frontiersin.orgresearchgate.net |
| Il10 | Increased | frontiersin.orgresearchgate.net |
Cellular Pathways Modulated by this compound
Beyond direct gene regulation, this compound modulates several key cellular pathways, contributing to its observed biological effects wikipedia.org. These pathways include autophagy, mitochondrial function, and de novo fatty acid synthesis frontiersin.orgnih.govaacrjournals.orgnih.gov.
Impact on Autophagy
This compound has been shown to impact autophagy, a cellular process involving the degradation and recycling of damaged organelles and protein aggregates frontiersin.orgnih.govaacrjournals.org. Studies indicate that this compound, as a REV-ERB agonist, can inhibit autophagy nih.govaacrjournals.orgmdpi.com. This inhibition is evidenced by a reduction in the number of autophagosomes and an accumulation of proteins like p62, which are typically degraded by autophagy nih.govaacrjournals.org. The modulation of autophagy by this compound, mediated through NR1D1/2, is linked to its effects on cellular survival and function, particularly in the context of cancer cells where autophagy is often hyperactivated mdpi.comnih.govaacrjournals.orgfrontiersin.org.
Modulation of Mitochondrial Respiration and Function
This compound influences mitochondrial respiration and function drugbank.comfrontiersin.org. Activation of REV-ERBα by agonists like this compound has been reported to modulate mitochondrial biogenesis and oxidative function, particularly in skeletal muscle drugbank.comnih.govnatap.org. This modulation can occur through the regulation of pathways such as the LKB1-AMPK-SIRT1-PGC-1α axis, which is crucial for controlling mitochondrial number and activity drugbank.comnih.govnatap.org. In microglia, this compound has been shown to decrease mitochondrial respiration and ATP production researchgate.netnih.gov.
Data on the effect of this compound on mitochondrial function in microglia:
| Parameter | Effect of this compound Treatment | Reference |
| Mitochondrial Respiration | Decreased | researchgate.netnih.gov |
| ATP Production | Decreased | researchgate.netnih.gov |
| Maximum Substrate Oxidation | Decreased | nih.gov |
Effects on De Novo Fatty Acid Synthesis
This compound has significant effects on de novo fatty acid synthesis frontiersin.orgnih.govnih.gov. As a REV-ERB agonist, this compound suppresses this process by repressing the expression of key rate-limiting enzymes involved in de novo lipogenesis, such as Fatty acid synthase (FASN) and Stearoyl-CoA desaturase 1 (SCD1) frontiersin.orgnih.gov. This suppression leads to a reduction in the synthesis of fatty acids thno.org. The impact of this compound on de novo fatty acid synthesis is considered critical for some of its biological activities, including its effects on cancer cells frontiersin.orgnih.govnih.gov.
Investigative Methodologies in Sr9011 Research
In Vitro Study Designs
In vitro studies involving SR9011 utilize controlled laboratory environments to examine its effects on various cell types and biological processes. These designs allow for detailed analysis of cellular responses to this compound treatment. medchemexpress.comchemicalbook.comnih.gov
Cell Culture Models (e.g., HepG2 cells, breast cancer cell lines, glioblastoma stem cells, microglia)
Diverse cell culture models are fundamental to this compound research, enabling investigation across different physiological and pathological contexts.
HepG2 cells: Human liver carcinoma cells (HepG2) are used to study the effects of this compound on gene expression, particularly its ability to suppress BMAL1 mRNA in a REV-ERBα/β-dependent manner. medchemexpress.comtargetmol.commedchemexpress.comglpbio.comresearchgate.net
Breast cancer cell lines: this compound has been investigated in various breast cancer cell lines, regardless of their estrogen receptor (ER) or HER2 status, to assess its impact on proliferation and cell cycle progression. medchemexpress.commedchemexpress.comglpbio.comescholarship.orgnih.gov Studies have shown that this compound suppresses proliferation in these cell lines and appears to induce cell cycle arrest prior to the M phase. medchemexpress.commedchemexpress.comglpbio.comnih.gov Overexpression of REV-ERBβ in MCF10A cells has been shown to increase their sensitivity to this compound's effect on suppressing cell viability. nih.gov
Glioblastoma stem cells (GSCs): Research has explored the effects of this compound on GSCs, highlighting its selective lethality to cancer cells, including those from brain tumors. escholarship.orgresearchgate.netaacrjournals.orgwsu.edunih.gov this compound has been shown to impair proliferation in GSCs derived from multiple patients. aacrjournals.org
Microglia: Primary microglia isolated from rat pups have been used to study this compound's impact on immune response and cell metabolism. nih.govresearchgate.net this compound disrupted the rhythmic expression of clock genes, attenuated pro-inflammatory cytokine expression during immune challenge, stimulated anti-inflammatory cytokine expression, and decreased phagocytic activity, mitochondrial respiration, ATP production, and metabolic gene expression in microglia. nih.govresearchgate.net
Reporter Assays (e.g., Luciferase Reporter Assays)
Reporter assays, such as luciferase reporter assays, are employed to measure the transcriptional activity modulated by this compound.
this compound dose-dependently increases the REV-ERB-dependent repressor activity in HEK293 cells expressing a chimeric Gal4 DNA Binding Domain (DBD) - REV-ERB ligand binding domain (LBD) α or β and a Gal4-responsive luciferase reporter. medchemexpress.commedchemexpress.comglpbio.com The IC50 values for this activity were reported as 790 nM for REV-ERBα and 560 nM for REV-ERBβ. medchemexpress.commedchemexpress.comglpbio.com
this compound potently and efficaciously suppresses transcription in a cotransfection assay using full-length REV-ERBα along with a luciferase reporter driven by the Bmal1 promoter, with an IC50 of 620 nM. medchemexpress.comtargetmol.commedchemexpress.comglpbio.comresearchgate.net
this compound also suppresses luciferase expression driven by the CCNA2 promoter in HEK293 cells, and coexpression of either REV-ERBα or REV-ERBβ enhances this effect. nih.gov
Gene Expression Analysis (e.g., RT-PCR)
Techniques like RT-PCR (Reverse Transcription Polymerase Chain Reaction) are used to analyze the changes in gene expression levels in response to this compound treatment. glpbio.comguidetomalariapharmacology.orgsnu.ac.kr
this compound suppresses the expression of BMAL1 mRNA in HepG2 cells in a REV-ERBα/β-dependent manner. medchemexpress.comtargetmol.commedchemexpress.comglpbio.comresearchgate.net
In primary microglia, RT-PCR has been used to evaluate the expression of clock genes, cytokines, and metabolic genes, revealing that this compound disrupts the rhythmic expression of clock genes like Bmal1 and Clock and alters the acrophase of Per2 rhythm. nih.govresearchgate.net this compound also attenuated pro-inflammatory cytokine expression (Tnfα, Il6, Il1β, Ccl2, and Gm-csf) and increased anti-inflammatory cytokine (Il10) expression during immune challenge. researchgate.net Furthermore, this compound inhibited the expression of metabolic genes such as Hk2, Pdk1, and Cpt1 in primary microglia. nih.gov
Gene expression analysis in breast cancer cell lines has shown that this compound treatment suppresses the expression of CCNA2 (Cyclin A), a direct target gene of REV-ERB, which may mediate the observed cell cycle arrest. medchemexpress.commedchemexpress.comglpbio.comnih.gov
RT-qPCR has been used to analyze brown adipocyte differentiation marker genes, showing that this compound enhances terminal differentiation in brown preadipocytes. nih.gov
Cell Viability and Proliferation Assays
Cell viability and proliferation assays are crucial for evaluating the impact of this compound on cell survival and growth. glpbio.comguidetomalariapharmacology.orgresearchgate.net
Viability assays, such as the MTS assay and Crystal Violet assay, have shown that this compound is cytotoxic specifically in cancer cells, including astrocytomas and BTICs, while having little to no effect on the viability of normal cells like astrocytes at comparable concentrations. escholarship.orgresearchgate.net For instance, a viability assay showed significant cytotoxicity of this compound in astrocytomas and BTICs at concentrations ranging from 2.5 μM to 20 μM after 72 hours. researchgate.net
Proliferation assays, including WST-1 and EdU incorporation, demonstrate that this compound treatment is deleterious for transformed cells and various cancer cell lines (e.g., MCF-7, HCT116, A375, glioblastoma stem cells) while not affecting normal cells. escholarship.orgresearchgate.netaacrjournals.org
In primary microglia, a 24-hour treatment with 5 μM this compound in combination with dexamethasone (B1670325) did not impact cell viability, indicating that observed changes in gene expression were not due to cell death. nih.govresearchgate.net
Trypan blue assays have also verified that this compound treatment leads to a significantly reduced number of cancer cells and an increased number of dead cells, signifying the induction of cancer cell death. aacrjournals.org
Here is a table summarizing some cell viability findings:
| Cell Type | This compound Concentration | Treatment Duration | Effect on Viability | Citation |
| Astrocytes | 2.5 - 20 μM | 72 hours | No significant effect | researchgate.net |
| Astrocytomas | 2.5 - 20 μM | 72 hours | Cytotoxic | researchgate.net |
| BTICs | 2.5 - 20 μM | 72 hours | Cytotoxic | researchgate.net |
| Primary Microglia | 5 μM | 24 hours | No significant effect | nih.govresearchgate.net |
| Cancer Cells (general) | Comparable to effective doses in cancer cells | Not specified | Little or no toxic effects | escholarship.org |
Metabolic Assays (e.g., Oxygen Consumption Rate, Extracellular Acidification Rate)
Metabolic assays, such as measuring Oxygen Consumption Rate (OCR) and Extracellular Acidification Rate (ECAR), are used to assess the effects of this compound on cellular metabolism. glpbio.com These measurements are often performed using a Seahorse metabolic flux analyzer. nih.govresearchgate.netscienceopen.com
In primary microglia, this compound decreased mitochondrial respiration and ATP production, as measured by OCR. nih.govresearchgate.net No changes were found in cellular acidification (glycolysis) or maximum glycolytic capacity, as measured by ECAR. nih.gov These results suggest that this compound decreases ATP production by inhibiting oxidative phosphorylation. nih.gov
Studies on glioblastoma stem cells have also utilized extracellular flux analysis to monitor glycolysis and OXPHOS by measuring OCR and ECAR. aacrjournals.org
Human Liver Microsomal Metabolic Assays
Human Liver Microsomal (HLM) metabolic assays are employed to investigate the in vitro metabolism of this compound, identifying potential metabolites. medchemexpress.comchemicalbook.combiorxiv.orgscience.gov
HLM incubations have been used to detect and characterize this compound metabolites. mdpi.comchemicalbook.com
Via human liver microsomal metabolic assays, fourteen metabolites have been detected for this compound using liquid chromatography-high resolution mass spectrometry (LC-HRMS). mdpi.comchemicalbook.comresearchgate.netscience.govdntb.gov.ua Structure elucidation of these metabolites is performed using LC-HRMS product ion scans in both positive and negative ionization mode. mdpi.comchemicalbook.comresearchgate.netdntb.gov.ua
Here is a table summarizing the number of metabolites detected for this compound in HLM assays:
| Compound | Number of Metabolites Detected (in vitro HLM) | Detection Method | Citation |
| This compound | 14 | LC-HRMS | mdpi.comchemicalbook.comresearchgate.netscience.govdntb.gov.ua |
In Vivo Animal Models
In vivo studies utilizing animal models have been crucial in elucidating the biological activities of this compound. These models allow for the investigation of this compound's effects within a complex living system, providing insights into its influence on various physiological processes regulated by the REV-ERB nuclear receptors. This compound is noted as one of the first REV-ERB ligands with sufficient in vivo exposure to enable evaluation in animals, although its pharmacokinetic and pharmacodynamic properties have been described as not optimal grantome.com. Synthetic REV-ERB ligands, including this compound, have been developed to examine their activity in vivo, demonstrating alterations in the circadian pattern of core clock gene expression and circadian locomotor behavior in mice natap.orgnih.gov.
Assessment of Circadian Behavior
Assessment of circadian behavior in animal models treated with this compound is a key area of investigation, given the role of REV-ERBs in regulating the circadian clock. Methods include monitoring locomotor activity, particularly using wheel-running nih.govplos.orgmedchemexpress.com.
Studies in mice maintained under constant dark conditions have shown that a single injection of this compound can result in the loss of the subsequent active period natap.orgnih.gov. This this compound-dependent decrease in wheel running behavior in mice under constant darkness conditions was observed to be dose-dependent natap.orgnih.gov. The potency of this compound in decreasing wheel running behavior was found to be similar to its potency in suppressing a REV-ERB responsive gene, Srebf1, in vivo medchemexpress.com.
Under standard light/dark cycles, administration of this compound indicated a delayed onset of physical activity nih.gov. Despite the alterations in wheel running activity, studies using electroencephalogram (EEG) and telemetry have indicated that mice treated with this compound display increased wakefulness and continued locomotor activity during periods where wheel running was lost, suggesting a potential effect on the motivation to run nih.gov.
Metabolic Parameter Monitoring
Monitoring metabolic parameters in animal models treated with this compound provides crucial data on its impact on energy homeostasis. This includes assessing factors such as glucose levels, lipid levels (e.g., cholesterol and triglycerides), and oxygen consumption natap.orgnih.govcore.ac.ukmdpi.com.
Chronic administration of this compound to mice has shown clear metabolic effects, including weight loss due to decreased fat mass, without affecting food intake nih.govresearchgate.net. Studies using comprehensive laboratory animal monitoring systems (CLAMS) have demonstrated that this compound treatment leads to increased oxygen consumption, indicative of increased energy expenditure nih.govresearchgate.net. This increase in oxygen consumption was observed during both diurnal and nocturnal phases researchgate.net.
This compound treatment has also been shown to decrease plasma glucose, cholesterol, and triglyceride levels in mice natap.orgnih.gov. Consistent with reduced plasma lipid levels, a significant decrease in the expression of genes encoding lipogenic enzymes (Fasn and Scd1) and cholesterologenic regulatory proteins (Hmgcr and Srebf2) has been observed with REV-ERB agonist treatment nih.gov.
Here is a summary of observed metabolic effects of this compound in mouse models:
| Metabolic Parameter | Observed Effect with this compound Treatment (in mice) | Source(s) |
| Weight | Decrease | nih.govresearchgate.net |
| Fat Mass | Decrease | nih.govresearchgate.net |
| Food Intake | Not affected | nih.govresearchgate.net |
| Oxygen Consumption (VO2) | Increased | nih.govresearchgate.net |
| Plasma Glucose | Decreased | natap.org |
| Plasma Cholesterol | Decreased | natap.orgnih.gov |
| Plasma Triglycerides | Decreased | natap.orgnih.gov |
| Lipogenic Gene Expression | Decreased (e.g., Fasn, Scd1) | natap.orgnih.gov |
| Cholesterologenic Gene Expression | Decreased (e.g., Hmgcr, Srebf2) | nih.gov |
Tumor Growth and Survival Studies
Studies investigating the effects of this compound on tumor growth and survival have primarily focused on its potential as an anti-cancer agent. Research using mouse models, particularly those for glioblastoma, has demonstrated that this compound can impair tumor growth and improve survival nih.govaacrjournals.orgescholarship.org. The anti-cancer activity of this compound has been observed across various cancer cell lines and is reported to be selective for cancer cells and oncogene-induced senescent cells, with no effect on the viability of normal cells or tissues nih.govaacrjournals.orgescholarship.org. This selective toxicity is a key finding in the context of this compound's potential therapeutic application in oncology.
Neurobehavioral Assessments
Neurobehavioral assessments are conducted to evaluate the impact of this compound on behavior and neurological function in animal models. Studies have indicated that this compound can influence circadian locomotor behavior natap.orgnih.gov. While some studies note alterations in activity patterns, they also suggest that the observed loss of wheel running activity might not be due to general motor impairment but possibly an effect on motivated behavior nih.gov. Research into REV-ERB agonists, including this compound, has also explored their potential utility in treating anxiety disorders, with this compound showing anxiolytic activity in mice without displaying sedative effects at the anxiolytic dose grantome.com.
Pharmacokinetic and Pharmacodynamic Studies
The investigation of the chemical compound this compound and its biological effects necessitates the application of sophisticated analytical techniques. These methods are crucial for identifying the presence of this compound, studying its metabolic fate, and characterizing its metabolites in various matrices. Due to its nature as a research compound and its potential for illicit use, particularly in contexts like doping control, sensitive and specific analytical methodologies are paramount.
Analytical Techniques for this compound and Metabolites
Analytical techniques employed in this compound research primarily focus on chromatographic separation coupled with mass spectrometric detection. This combination allows for the separation of this compound and its related compounds from complex sample matrices and their subsequent identification and quantification based on their mass-to-charge ratio and fragmentation patterns.
Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS)
Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS) is a powerful technique utilized for the analysis of this compound and its metabolites. This method combines the separation capabilities of liquid chromatography with the high mass accuracy and resolving power of high-resolution mass spectrometry. LC-HRMS allows for the detection of target compounds and provides detailed information about their elemental composition, which is crucial for the identification of metabolites, including unexpected ones.
In the context of this compound research, LC-HRMS has been applied to analyze reference standards of this compound and to verify its presence in products core.ac.uk. Studies investigating the metabolic fate of this compound have employed LC-HRMS to analyze samples from in vitro metabolic assays, such as those using human liver microsomes (HLM) core.ac.ukresearchgate.netnih.govmdpi.com. These studies have successfully detected and characterized a number of this compound metabolites using full-scan LC-HRMS analysis in both positive and negative ionization modes core.ac.ukresearchgate.netnih.govmdpi.com. Structure elucidation of this compound metabolites has been performed using LC-HRMS product ion scans core.ac.ukresearchgate.netnih.govmdpi.com. The high mass accuracy of HRMS allows for the determination of the precise mass of the parent compound and its metabolites, aiding in the proposal of elemental formulas for the metabolites core.ac.uk. Mass deviations smaller than 1 ppm have been observed for this compound in reference materials analyzed by LC-HRMS core.ac.ukmdpi.com.
LC-HRMS has also been used in retrospective data analysis of doping control samples to screen for the presence of this compound and its metabolites core.ac.ukresearchgate.netnih.govmdpi.com.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is another essential analytical technique used for the detection and quantification of this compound. LC-MS/MS offers high sensitivity and selectivity, making it suitable for analyzing complex biological matrices. This technique involves the fragmentation of selected ions in the mass spectrometer, providing characteristic product ions that confirm the identity of the target compound.
A quantitative LC-MS/MS method has been developed and validated for the detection of this compound in biological samples, such as equine plasma chemicalbook.comnih.govresearchgate.net. This method typically involves sample preparation steps like protein precipitation, followed by chromatographic separation on a suitable LC column chemicalbook.comnih.govresearchgate.net. Detection is performed using tandem mass spectrometry, often in selected reaction monitoring (SRM) mode, where specific precursor-product ion transitions are monitored chemicalbook.comnih.gov. For this compound, a common transition monitored in positive ionization mode is 479.2 → 125.1 chemicalbook.comnih.gov. The development and validation of such methods involve evaluating parameters like linearity, lower limit of quantification, precision, accuracy, matrix effect, recovery, and stability to ensure the method's reliability for quantitative analysis chemicalbook.comnih.gov.
While LC-HRMS is valuable for metabolite identification and comprehensive screening, LC-MS/MS, particularly in SRM mode, is often preferred for targeted quantitative analysis due to its enhanced sensitivity and specificity for known compounds.
Summary of Analytical Techniques for this compound
| Technique | Primary Application(s) | Key Features |
| LC-HRMS | Metabolite detection and characterization, Screening | High mass accuracy, Elemental composition info |
| LC-MS/MS | Targeted detection and quantification of parent compound | High sensitivity and selectivity, SRM capabilities |
Detailed Research Findings Related to Analytical Techniques:
In vitro metabolic studies using human liver microsomes analyzed by LC-HRMS have detected fourteen metabolites for this compound. core.ac.ukresearchgate.netnih.govmdpi.com
Structure elucidation of this compound metabolites has been performed using LC-HRMS product ion scans in both positive and negative ionization modes. core.ac.ukresearchgate.netnih.govmdpi.com
Retrospective analysis of doping control samples using full-scan LC-HRMS screening methods has been conducted to verify the presence of this compound and its metabolites. core.ac.ukresearchgate.netnih.govmdpi.com
A validated LC-MS/MS method for the detection of this compound in equine plasma utilizes a specific SRM transition of 479.2 → 125.1 in positive ionization mode. chemicalbook.comnih.gov
Academic Research on Therapeutic Implications
Oncology Research
Investigations into the anti-cancer activity of SR9011 have been conducted across various preclinical models, highlighting its potential against a range of malignancies. nih.govmdpi.comnih.govaacrjournals.orgresearchgate.netaacrjournals.orgscispace.combreastcancernow.org
Anti-Cancer Activity in Preclinical Models
Preclinical studies have demonstrated the effectiveness of this compound in inhibiting the proliferation and survival of cancer cells derived from different tumor types. nih.govmdpi.comaacrjournals.orgresearchgate.netaacrjournals.orgscispace.combreastcancernow.org This activity is observed in cell lines with various oncogenic drivers and can persist even in the absence of p53 or under hypoxic conditions. nih.gov
Research in esophageal cancer cell lines has shown that treatment with this compound, a REV-ERBα agonist, leads to a reduction in cancer cell proliferation. nih.govaacrjournals.org This effect is observed in the context of downregulated expression of several circadian clock genes, including REV-ERBα, in esophageal tumor tissue and cell lines compared to normal tissues. nih.govaacrjournals.org Studies have also measured caspase-3/7 activity in esophageal cancer cells after treatment with this compound, indicating the induction of apoptosis. aacrjournals.org
In gastric cancer, studies have reported downregulation of REV-ERBα, which correlates with tumor stage and poor survival. nih.gov Research indicates that knockdown of REV-ERBα can lead to increased proliferation in gastric cancer cells, while treatment with a REV-ERBα agonist like this compound can restore this effect. nih.gov Preclinical studies have shown anticancer activity of synthetic agonists of REV-ERBs, including this compound, in gastric cancer models. mdpi.comnih.gov
This compound has demonstrated anticancer activity in preclinical studies involving small cell lung cancer (SCLC). mdpi.comnih.gov Research utilizing a REV-ERB synthetic agonist, such as SR9009 (which shares similar cytotoxic properties with this compound), has been conducted in preclinical models of both chemosensitive and chemoresistant SCLC, a tumor type characterized by rapid division. mdpi.comnih.gov
This compound has shown significant activity against glioblastoma, a highly lethal brain cancer. nih.govacs.orgresearchgate.netmdpi.comscispace.comsalk.eduoup.comnih.govoup.com Studies have demonstrated that this compound can impair glioblastoma growth in vivo and improve survival in preclinical models. nih.govacs.org Notably, this compound exhibits selective cytotoxicity towards glioblastoma cells and brain tumor-initiating cells, while having minimal effect on normal cell counterparts. oup.com
Further research has focused on glioblastoma stem cells (GSCs), which are considered crucial for tumor initiation and recurrence. nih.govoup.comresearchgate.net GSCs have shown a strong dependence on core clock transcription factors like BMAL1 and CLOCK for optimal growth. nih.govresearchgate.net Treatment with this compound has been shown to reduce the proliferation rate of GSCs. mdpi.comnih.govnih.gov The activity of this compound against GSCs appears to be greater than against differentiated glioblastoma cells (DGCs) and non-malignant brain cultures. nih.govoup.com this compound treatment has also been shown to reduce the expression of GSC markers such as OLIG2 and SOX2. nih.gov Combinations of this compound with other agents, such as the CRY agonist KL001, have been explored and shown to augment the disruption of GSC growth. mdpi.comnih.govresearchgate.net
Here is a table summarizing some findings regarding this compound's effect on Glioblastoma and Glioblastoma Stem Cells:
| Cell Type/Model | This compound Effect | Key Findings | Source |
| Glioblastoma (in vivo) | Impaired growth, improved survival | Selective anticancer properties. nih.govacs.org | nih.govacs.org |
| Glioblastoma cell lines | Cytotoxic | Selective lethality compared to normal cells. oup.com | oup.com |
| Glioblastoma Stem Cells (GSCs) | Reduced proliferation rate | Greater sensitivity of GSCs compared to differentiated cells and normal brain cultures. mdpi.comnih.govnih.govoup.com | mdpi.comnih.govnih.govoup.com |
| GSCs | Reduced expression of GSC markers (OLIG2, SOX2) | Supports negative transcriptional regulation of key GSC targets. nih.gov | nih.gov |
| GSCs | Augmented growth disruption (with KL001) | Combination with CRY agonist shows potential synergistic effects. mdpi.comnih.govresearchgate.net | mdpi.comnih.govresearchgate.net |
This compound has demonstrated anti-proliferative actions in various breast cancer cell lines, irrespective of their estrogen receptor (ER) or HER2 status. aacrjournals.orgnih.gov This includes activity against ER-positive, ER-negative, HER2-positive, HER2-negative, and triple-negative breast cancer cell lines. aacrjournals.orgbreastcancernow.orgnih.govkomen.orgcancer.orgcancerresearchuk.org Studies have shown that this compound suppresses the proliferation of these breast cancer cell lines while having no effect on the proliferation of normal mammary epithelial cells. nih.gov The mechanism is thought to involve the pausing of the cell cycle prior to M phase. nih.gov Cyclin A (CCNA2) has been identified as a potential direct target gene of REV-ERB, suggesting that the suppression of its expression by this compound may mediate this cell cycle arrest. nih.gov
Here is a table illustrating this compound's effect on different breast cancer subtypes:
| Breast Cancer Subtype | This compound Effect | Key Findings | Source |
| ER-positive, ER-negative, HER2-positive, HER2-negative | Suppressed proliferation | Activity observed regardless of ER or HER2 status. aacrjournals.orgnih.gov | aacrjournals.orgnih.gov |
| Triple-negative | Suppressed proliferation | Activity observed in this subtype. aacrjournals.orgnih.gov | aacrjournals.orgnih.gov |
| All tested breast cancer cell lines | Cell cycle pause | Appears to pause the cell cycle prior to M phase. nih.gov | nih.gov |
| All tested breast cancer cell lines | Reduced proliferation | No effect on normal mammary epithelial cell proliferation. nih.gov | nih.gov |
T Cell Leukemia, Colorectal Cancer, Melanoma
This compound has demonstrated cytotoxic effects in preclinical studies across various cancer cell lines, including those derived from T cell leukemia, colorectal cancer, and melanoma. nih.govaacrjournals.orgsalk.edusciencedaily.comwsu.eduacs.orgescholarship.orgdrugdiscoverynews.com
In studies involving human T-cell acute lymphoblastic leukemia (T-ALL) cell lines (SUP-T1 and RPMI-8402), treatment with this compound resulted in a dose-dependent decrease in cell viability. nih.gov The IC50 values, representing the concentration required to inhibit cell viability by 50%, were reported as 29.7 μM for SUP-T1 cells and 32.1 μM for RPMI-8402 cells after 72 hours of treatment. nih.gov
This compound has also shown effectiveness against colorectal cancer cell lines. nih.govaacrjournals.orgsalk.eduwsu.eduacs.orgescholarship.org Similarly, studies on melanoma cell lines have indicated that this compound can impair their viability. nih.govaacrjournals.orgsalk.eduwsu.eduacs.orgescholarship.org This includes activity against melanocytic naevi, which are benign lesions comprised of cutaneous melanocytes that have undergone oncogene-induced senescence. nih.govnih.govresearchgate.netaacrjournals.orgdrugbank.comescholarship.org
Mechanisms of Anti-Cancer Action
The anti-cancer effects of this compound are attributed to its influence on several key cellular processes critical for cancer cell survival and proliferation. nih.govnih.govresearchgate.netaacrjournals.org These mechanisms include the suppression of cell proliferation and viability, impact on the cell cycle, inhibition of lipid production and de novo fatty acid synthesis, induction of autophagy, and effects on oncogenic drivers. nih.govresearchgate.netaacrjournals.orgthno.orgfrontiersin.orgthno.org
This compound has been shown to suppress the proliferation and reduce the viability of various cancer cell lines. escholarship.orgthno.orgthno.orgnih.govnih.govmedchemexpress.comclinisciences.compnas.org This effect has been observed in breast cancer cell lines, regardless of their estrogen receptor (ER) or HER2 status. nih.govnih.govmedchemexpress.comclinisciences.commdpi.com While this compound suppresses proliferation in tumorigenic cell lines, it has shown little to no effect on the viability of normal cells at comparable concentrations. nih.govnih.govresearchgate.netaacrjournals.orgsalk.edusciencedaily.comdrugbank.comescholarship.orgnih.govnih.govpnas.orgbioengineer.org The impairment of cancer cell viability upon this compound treatment is linked to the induction of apoptosis. nih.govnih.govresearchgate.netaacrjournals.orgescholarship.orgthno.orgmdpi.comaacrjournals.org
| Cell Line Type | Effect of this compound Treatment | Reference |
| Cancer Cell Lines | Specifically lethal, decreased viability | nih.govnih.govresearchgate.netresearchgate.netaacrjournals.orgsalk.edusciencedaily.comdrugbank.com |
| Normal Cells or Tissues | No effect on viability | nih.govnih.govresearchgate.netresearchgate.netaacrjournals.orgsalk.edusciencedaily.comdrugbank.com |
| Breast Cancer Cell Lines | Suppressed proliferation, decreased viability | nih.govnih.govmedchemexpress.comclinisciences.commdpi.com |
| T-ALL Cell Lines (SUP-T1) | Dose-dependent decrease in viability (IC50 = 29.7 μM) | nih.gov |
| T-ALL Cell Lines (RPMI-8402) | Dose-dependent decrease in viability (IC50 = 32.1 μM) | nih.gov |
This compound influences the cell cycle in cancer cells. nih.govnih.govmedchemexpress.comclinisciences.com Studies have shown that this compound treatment can pause the cell cycle, appearing to arrest cells prior to the M phase. nih.govnih.govmedchemexpress.comclinisciences.com This is accompanied by an increase in the proportion of cells in the G0/G1 phase and a corresponding decrease in the S and G2/M phases. nih.govmedchemexpress.comclinisciences.com This suggests that this compound may impede the transition from G1 to S phase and/or from S to G2/M phase. nih.govmedchemexpress.comclinisciences.com
Cyclin A2 (CCNA2) has been identified as a direct target gene of REV-ERB. nih.govnih.govmedchemexpress.comclinisciences.com this compound treatment suppresses the expression of CCNA2 in multiple breast cancer cell lines. nih.govmedchemexpress.comclinisciences.commdpi.com The suppression of CCNA2 expression by this compound is suggested to mediate the observed cell cycle arrest. nih.govnih.govmedchemexpress.comclinisciences.com
Cancer cells often exhibit increased demands for lipids to support their rapid growth and proliferation, relying on de novo fatty acid synthesis. frontiersin.orgmdpi.comdkfz.de this compound acts as an inhibitor of de novo lipogenesis. nih.govnih.govresearchgate.netaacrjournals.orgfrontiersin.orgthno.org This inhibition of lipid production and de novo fatty acid synthesis plays a critical role in the apoptotic response evoked by this compound in malignant cells. nih.govnih.govresearchgate.netaacrjournals.orgfrontiersin.org SR9009 and this compound specifically target cancer cell de novo fatty acid synthesis. researchgate.net
Autophagy, a cellular process involving the degradation of unwanted components, is often essential for cancer cell survival, particularly under metabolic stress. nih.govnih.govresearchgate.netaacrjournals.orgfrontiersin.orgthno.orgaacrjournals.org this compound has been shown to block or inhibit autophagy in cancer cells. nih.govnih.govresearchgate.netaacrjournals.orgfrontiersin.orgthno.orgaacrjournals.orgresearchgate.net Treatment with this compound can lead to a reduction in the number of autophagosomes and an increase in the accumulation of lysosomes and p62, a protein degraded by autophagy, indicating inhibition of the autophagic flux. aacrjournals.orgresearchgate.net The regulation of autophagy by this compound is considered a critical factor in inducing apoptosis in malignant cells. nih.govnih.govresearchgate.netaacrjournals.orgfrontiersin.org Inhibition of autophagy by this compound precedes the induction of apoptosis. researchgate.net
The anti-cancer activity of this compound is effective against tumor cell lines harboring various oncogenic drivers, including HRAS, BRAF, and PIK3CA, among others. nih.govnih.govresearchgate.netaacrjournals.orgescholarship.orgthno.orgthno.orgcambridge.org This indicates that the activity of this compound is not limited to a single oncogenic pathway but can be effective against a broad spectrum of tumorigenic processes. escholarship.org The ability of this compound to affect cells with these diverse oncogenic drivers suggests a potential for broader therapeutic application. nih.govnih.govresearchgate.netaacrjournals.orgescholarship.orgthno.orgthno.orgcambridge.org
| Oncogenic Driver | Effect of this compound Activity | Reference |
| HRAS | Affected by this compound activity | nih.govnih.govresearchgate.netaacrjournals.orgescholarship.orgthno.orgthno.orgcambridge.org |
| BRAF | Affected by this compound activity | nih.govnih.govresearchgate.netaacrjournals.orgescholarship.orgthno.orgthno.orgcambridge.org |
| PIK3CA | Affected by this compound activity | nih.govnih.govresearchgate.netaacrjournals.orgescholarship.orgthno.orgthno.orgcambridge.org |
| Others (e.g., K-RAS, PTEN deficiency, β-catenin) | Affected by this compound activity | nih.govaacrjournals.orgescholarship.org |
Induction of Autophagy
Chronotherapy Concepts in Cancer Treatment
Chronotherapy in cancer treatment involves timing therapeutic interventions to align with the body's natural circadian rhythms to potentially enhance efficacy and reduce toxicity. frontiersin.orgnih.gov The circadian clock, regulated by core clock genes like BMAL1, CLOCK, PER, CRY, and REV-ERB, influences various cellular processes relevant to cancer, including cell cycle regulation, DNA repair, metabolism, and immune function. aacrjournals.orgwsu.eduwjgnet.com Disruption of these rhythms has been linked to increased cancer risk and progression. aacrjournals.orgwsu.edu
This compound, as a REV-ERB agonist, has been investigated for its potential in cancer chronotherapy. frontiersin.orgnih.gov REV-ERB agonists are known to modulate the circadian clock by repressing the transcription of core clock genes like BMAL1. wjgnet.comnih.gov Studies have indicated that this compound, along with SR9009, can be lethal to cancer cells and oncogene-induced senescent cells while showing less toxicity to normal cells in preclinical models. frontiersin.orgaacrjournals.orgwjgnet.comfrontiersin.org This selective effect is an area of ongoing research. The activity of SR9009 and this compound has been reported to be effective against several oncogenic pathways. nih.gov
Research suggests that this compound and SR9009 can induce apoptosis and inhibit autophagy in cancer cells. aacrjournals.orgnih.gov Autophagy is a process that cancer cells often rely on for survival due to their high metabolic demands. nih.gov For instance, in glioblastoma (GBM) models, this compound has been shown to impair the proliferation of glioma stem cells and reduce glioma growth in mice studies. nih.govnih.govmdpi.com Combining this compound with other clock-modulating compounds, such as the CRY agonist KL001, has been explored and showed augmented disruption of GBM stem cell growth in vitro studies. nih.gov
Metabolic Disorders Research
This compound has garnered significant attention for its potential therapeutic applications in metabolic disorders, including obesity and type 2 diabetes, primarily due to its role in modulating circadian rhythms and metabolic pathways. chemicalbook.comfrontiersin.orgoup.com Activation of REV-ERB by this compound in animal models has been shown to influence lipid and glucose metabolism, contributing to energy homeostasis. core.ac.uknih.govmdpi.com
Obesity and Weight Management
Research in animal models has explored the effects of this compound on obesity and weight management, focusing on its impact on fat storage and energy expenditure. chemicalbook.comnih.gov
Decrease in Fat Storage and Mass
The mechanism behind the decrease in fat storage appears to involve the suppression of genes involved in lipid storage in white adipose tissue (WAT). nih.govnatap.org Specifically, the expression of diglyceride acyltransferase 1 and 2 (Dgat1 and Dgat2), enzymes crucial for triglyceride synthesis, was suppressed with this compound treatment. nih.govnatap.org
Regulation of Energy Expenditure and Oxygen Consumption
This compound treatment has been associated with increased energy expenditure, as indicated by increased oxygen consumption (VO2) in mice studies. nih.govresearchgate.netnatap.orgresearchgate.net A 5% increase in oxygen consumption was observed in mice treated with this compound. nih.govresearchgate.netnatap.org This increase in VO2 was evident during both the diurnal and nocturnal phases. nih.govresearchgate.netnatap.org Importantly, this increase in energy expenditure was not attributed to increased physical activity, as mice treated with this compound displayed a decrease in movement. nih.govresearchgate.netnatap.org The respiratory exchange ratio (RER) was generally not altered by this compound treatment, suggesting that the increased energy expenditure was not due to a shift in substrate utilization. nih.govnatap.org
The increase in energy expenditure is thought to be linked to the modulation of circadian expression patterns of metabolic genes in various tissues, including the liver, skeletal muscle, and adipose tissue. nih.govresearchgate.net In skeletal muscle, there was an amplification of the circadian expression of genes related to fatty acid oxidation and glycolysis, suggesting increased energy expenditure through these pathways. nih.govnatap.org
Here is a summary of observed effects of this compound on metabolic parameters in mice studies:
| Parameter | Observed Effect (vs. Vehicle) | Notes | Source(s) |
| Body Weight | Decrease | Due to decreased fat mass | nih.govnatap.orgresearchgate.net |
| Fat Mass | Decrease | Suppression of lipid storage genes in WAT | nih.govnatap.orgresearchgate.net |
| Oxygen Consumption (VO2) | Increase (approx. 5%) | Increased energy expenditure | nih.govresearchgate.netnatap.orgresearchgate.net |
| Physical Activity | Decrease (approx. 15%) | Measured by movement in CLAMS | nih.govresearchgate.netnatap.org |
| Total Daily Food Intake | No significant effect | nih.govresearchgate.netnatap.org | |
| Respiratory Exchange Ratio | No significant change | nih.govnatap.org |
Type 2 Diabetes and Glucose Homeostasis
This compound's influence on circadian rhythms and metabolic pathways also extends to glucose homeostasis, making it a subject of research for type 2 diabetes. chemicalbook.comnih.govsonwuapi.com Dysregulation of circadian clocks is linked to metabolic disorders, including type 2 diabetes. frontiersin.orgfrontiersin.org
Enhancement of Glucose Metabolism
Studies have indicated that this compound may play a role in regulating glucose homeostasis. sonwuapi.com In diet-induced obese mice, treatment with a REV-ERB agonist, such as SR9009, has been shown to improve hyperglycemia. nih.govresearchgate.net While direct studies specifically detailing this compound's enhancement of glucose metabolism at a granular level (like specific pathways or enzymes) in the provided search results are limited, the broader impact on improving hyperglycemia in obese models suggests an influence on glucose regulatory mechanisms. nih.govresearchgate.net
REV-ERBα, the target of this compound, is implicated in glucose homeostasis and diabetes development through its roles in regulating gluconeogenesis and the function of pancreatic alpha and beta cells. thno.orgnih.gov Activation of REV-ERBα has been shown to reduce cellular and plasma glucose levels. thno.orgnih.gov Studies have demonstrated that REV-ERBα can modulate glucose metabolism by regulating key enzymes involved in gluconeogenesis in liver cells. thno.orgnih.gov However, some research on isolated human islet cells from type 2 diabetes patients showed that application of this compound significantly reduced insulin (B600854) secretion capacity. nih.gov This highlights the complexity of its effects and the need for further research to fully understand its implications for glucose metabolism in the context of diabetes.
Alleviation of Hyperglycemia
Studies in mouse models have indicated that this compound may contribute to the alleviation of hyperglycemia. nih.govfrontiersin.orgfrontiersin.org Research suggests that this compound, as a Rev-Erb agonist, can improve metabolic parameters, including glucose levels, in diet-induced obese mice. frontiersin.orgfrontiersin.org One study noted that this compound treatment in these models led to improved serum glucose levels. frontiersin.org Another study highlighted that synthetic Rev-Erb agonists like this compound have been reported to improve hyperglycemia in mice. nih.gov
Dyslipidemia and Cardiovascular Diseases
This compound has been investigated for its effects on dyslipidemia and its potential implications for cardiovascular diseases. nih.govchemicalbook.comum.edu.myfrontiersin.orgplos.org Dyslipidemia, characterized by abnormal lipid levels, is a significant risk factor for cardiovascular complications. nih.govchemicalbook.comfrontiersin.org
Reduction in Cholesterol Levels
Studies have shown that this compound can lead to a reduction in cholesterol levels. chemicalbook.comnih.govnatap.org Research in lean mice demonstrated the ability of this compound to reduce levels of both plasma triglycerides and total cholesterol. nih.govnatap.org This effect is consistent with the observed decrease in the expression of genes involved in cholesterol synthesis following treatment with Rev-Erb agonists. nih.govnatap.org
Impact on Lipid Metabolism (e.g., skeletal muscle cells, white adipose tissue)
This compound influences lipid metabolism in various tissues, including skeletal muscle and white adipose tissue. core.ac.ukfrontiersin.orgnih.govnatap.orgresearchgate.netsochob.cltandfonline.com In skeletal muscle cells, preclinical studies have found that SR9009 and this compound can enhance glucose and lipid metabolism. um.edu.my This enhancement suggests a potential to alleviate metabolic disruptions. um.edu.my In white adipose tissue, research has observed a suppression of the circadian expression of key genes involved in lipid storage following this compound treatment. nih.govnatap.orgresearchgate.net This contributes to a decrease in fat mass observed in some studies. nih.govnatap.orgresearchgate.net
Table 1: Observed Effects of this compound on Lipid Metabolism in Mouse Studies
| Tissue | Observed Effect on Lipid Metabolism | Source(s) |
| Liver | Decreased lipogenesis, cholesterol, and bile acid synthesis. | core.ac.ukresearchgate.net |
| Skeletal Muscle | Increased mitochondrial content, glucose, and fatty acid oxidation. | core.ac.uknih.govresearchgate.net |
| White Adipose Tissue | Decreased lipid storage, suppressed expression of lipid storage genes. | core.ac.uknih.govnatap.orgresearchgate.net |
| Plasma | Reduced triglycerides and total cholesterol levels. | nih.govnatap.org |
Alleviation of Dyslipidemia
Consistent with its effects on cholesterol and lipid metabolism, this compound has been reported to alleviate dyslipidemia in animal models. nih.govfrontiersin.orgfrontiersin.org Studies using diet-induced obese mouse models have shown that intervention with Rev-Erb agonists like this compound can markedly improve dyslipidemia. frontiersin.org This improvement is linked to the modulation of lipid metabolism in various tissues. core.ac.ukfrontiersin.orgnih.govnatap.orgresearchgate.net
Heart Failure Mitigation
Research suggests a potential role for Rev-Erb agonists, including this compound, in mitigating heart failure. nih.govum.edu.mychemicalbook.comresearchgate.net Heart failure is a significant cardiovascular issue, often associated with metabolic disruptions and inflammation. nih.govum.edu.mychemicalbook.com Preclinical studies have indicated that SR9009 and this compound might offer a potential new avenue for heart failure treatment. um.edu.my While the precise mechanisms are still being investigated, the ability of these compounds to enhance glucose and lipid metabolism in skeletal muscle and exert anti-inflammatory effects is considered potentially beneficial in the context of heart failure. nih.govum.edu.myplos.org
Muscle Endurance and Exercise Capacity
Research indicates that this compound may enhance muscle endurance and exercise capacity. muscleandbrawn.com Studies using the related Rev-Erb agonist SR9009 have shown increased exercise endurance in animal models. natap.orgnih.gov Activation of Rev-Erbα with SR9009 led to increased metabolic activity in skeletal muscle in both culture and in mice, resulting in a significant increase in running capacity in treated mice. natap.org In vivo treatment with SR9009 or this compound has been observed to mimic aspects of exercise by inducing mitochondrial biogenesis and fatty acid oxidation, thereby improving endurance performance in animal models. nih.gov Rev-Erbα is selectively expressed in oxidative myofibers and its expression can be further induced by exercise. nih.gov
Neuroinflammatory and Neurological Disorders Research
Hyperactivation of microglia, the immune cells of the brain, contributes to the pathology of neuroinflammatory and metabolic diseases. nih.govresearchgate.netnih.gov Evidence suggests a link between the circadian clock, cellular metabolism, and immune activity in microglia. nih.govresearchgate.netnih.gov Rev-erb nuclear receptors have been found to play an important role in neuroinflammation. nih.govresearchgate.netnih.gov this compound, a Rev-Erbα agonist, has been investigated for its effects on microglial function and neuroinflammation. nih.govresearchgate.netnih.gov
Microglial Function and Neuroinflammation
Studies have explored the impact of this compound on the immune response and cell metabolism of microglia. nih.govresearchgate.netnih.gov Activation of Rev-Erbα with this compound has been shown to disrupt the intrinsic microglial clock and attenuate the pro-inflammatory response and phagocytosis. nih.gov
This compound has been shown to inhibit the activation of microglial cells. biosynth.com Activation of Rev-erbα with this compound disrupts the intrinsic microglial clock. nih.gov this compound attenuates microglia-mediated neuroinflammation. frontiersin.org
This compound attenuates pro-inflammatory cytokine expression in microglia, particularly during an immune challenge. nih.govresearchgate.netnih.govfrontiersin.org For instance, in primary microglia challenged with TNFα, this compound attenuated the expression of pro-inflammatory cytokines such as Tnfα, Il6, Il1β, Ccl2, and Gm-csf. researchgate.netnih.govfrontiersin.org this compound also attenuated the expression of Il6 and Il1β in primary microglia treated with palmitic acid. nih.gov This suggests that this compound can attenuate the pro-inflammatory response in primary microglia under inflammatory stimuli. nih.govfrontiersin.org
Here is a table summarizing the effect of this compound on the expression of certain pro-inflammatory cytokines in primary microglia challenged with TNFα:
| Cytokine | Effect of TNFα | Effect of this compound + TNFα (compared to TNFα alone) | Reference |
| Tnfα | Increases expression | Attenuates expression | researchgate.netnih.govfrontiersin.org |
| Il6 | Increases expression | Attenuates expression | researchgate.netnih.govfrontiersin.org |
| Il1β | Increases expression | Attenuates expression | researchgate.netnih.govfrontiersin.org |
| Ccl2 | Increases expression | Attenuates expression | researchgate.netnih.govfrontiersin.org |
| Gm-csf | Increases expression | Attenuates expression | researchgate.netnih.govfrontiersin.org |
In addition to attenuating pro-inflammatory responses, this compound has been observed to stimulate the expression of the anti-inflammatory cytokine Il10 in microglia. nih.govresearchgate.netnih.govfrontiersin.orgresearchgate.net This effect has been noted during immune challenges, such as stimulation with TNFα. researchgate.netnih.govfrontiersin.org The stimulation of Il10 expression emphasizes the mitigating effect of Rev-erbα activation on the pro-inflammatory response. nih.govfrontiersin.org
Here is a table summarizing the effect of this compound on the expression of the anti-inflammatory cytokine Il10 in primary microglia challenged with TNFα:
| Cytokine | Effect of TNFα | Effect of this compound + TNFα (compared to TNFα alone) | Reference |
| Il10 | Not specified as increasing | Increases expression | researchgate.netnih.govfrontiersin.org |
This compound has been shown to decrease the phagocytic activity of microglia. nih.govresearchgate.netnih.govresearchgate.net Studies in primary microglia have demonstrated that this compound treatment leads to decreased phagocytic activity, as determined by the uptake capacity of fluorescent microspheres. nih.govresearchgate.netnih.gov The expression of the phagocytic marker CD68 was also observed to be decreased in primary microglia treated with this compound. researchgate.netnih.govresearchgate.net This diminished phagocytic activity in primary microglia culture from rat brain has been noted in research. researchgate.netknaw.nl
Here is a table summarizing the effect of this compound on the phagocytic activity and CD68 expression in primary microglia:
| Measure | Effect of this compound | Reference |
| Phagocytic Activity (uptake of fluorescent beads) | Decreased | researchgate.netnih.govresearchgate.net |
| CD68 expression | Decreased | researchgate.netnih.govresearchgate.net |
Stimulation of Anti-inflammatory Cytokine Expression (e.g., Il10)
Parkinson's Disease
Parkinson's disease (PD) is a progressive neurodegenerative disorder characterized by the degeneration of dopaminergic neurons in the substantia nigra, leading to motor and non-motor symptoms. nih.govpatsnap.commdpi.commdsabstracts.org Current treatments primarily address symptoms, highlighting the need for therapies that can protect neurons or modify disease progression. nih.govpatsnap.comfrontiersin.org Research has investigated the potential of targeting Rev-Erbα, a nuclear receptor, as a therapeutic strategy for PD. nih.govpatsnap.commdsabstracts.org
Neuroprotection and Augmentation of Dopamine Secretion
Studies have indicated that the Rev-Erbα ligand this compound may offer neuroprotective effects in models of Parkinson's disease. In in vitro and in vivo models of PD, administration of a Rev-Erbα ligand helped in abrogating neurotoxin-mediated toxicity and replenishing dopaminergic neurons. nih.govpatsnap.com Rev-erbα has been reported to effectively abrogate cytotoxicity, inflammation, and oxidative stress induced by 1-methyl-4-phenylpyridinium (MPP+) in a neuronal in vitro model of Parkinson's disease. nih.govpatsnap.com Furthermore, pharmacological activation of Rev-erbα with an agonist partially reversed the loss of dopaminergic neurons in the nigrostriatal system in an MPTP-induced mouse model of PD. mdsabstracts.org
Promotion of Dopaminergic Neuron Differentiation
Research suggests that Rev-erbα plays a role in regulating the differentiation of undifferentiated neuronal cells towards a dopaminergic neuronal lineage. nih.govpatsnap.com This is achieved through the suppression of Sox2 expression in human SH-SY5Y cells. nih.govpatsnap.com Rev-erbα directly binds to the human Sox2 promoter region, repressing its expression to promote differentiation into dopaminergic neurons. nih.govpatsnap.com
Alleviation of Locomotor Behavioral Impairment and Cognitive Decline
Studies using a mouse model of Parkinson's disease induced by 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (B15802) (MPTP) observed that the Rev-erbα ligand this compound eased disease severity. nih.govpatsnap.com Rev-erbα was found to alleviate locomotor behavioral impairment, prevent cognitive decline, and promote motor coordination in mice. nih.govpatsnap.com Motor dysfunction in the MPTP mouse model was partially reversed by a selective Rev-erbα agonist. mdsabstracts.org Cognitive impairment is a common non-motor symptom in PD, affecting various cognitive domains. nih.govapdaparkinson.org
Alzheimer's Disease
Microglia, the immune cells of the brain, play a central role in the pathogenesis of Alzheimer's disease (AD). researchgate.net Hyperactivation of microglia contributes to neuroinflammatory diseases. researchgate.netnih.govnih.gov Evidence links the circadian clock, cellular metabolism, and immune activity in microglia, and Rev-erb nuclear receptors have been found to play a role in neuroinflammation. researchgate.netnih.govnih.gov While this compound has been mentioned in the context of inhibiting the activation of microglia cells associated with neurological disorders like Alzheimer's disease, detailed research findings specifically on this compound's effects in Alzheimer's disease models were not extensively available in the provided search results. biosynth.com One source broadly mentions that targeting the transcriptional repressor REV-ERB reduces amyloid-β burden in a mouse model of Alzheimer's. imperial.ac.uk
Inflammatory Diseases Research
Rev-erbα and Rev-erbβ are nuclear receptors that function as transcriptional repressors of genes involved in regulating the inflammatory response. nih.gov Studies have explored the potential of modulating Rev-Erb activity using agonists like SR9009 and this compound in the context of inflammatory diseases. pnas.org
Research indicates that this compound can attenuate pro-inflammatory cytokine expression during an immune challenge and stimulate the expression of anti-inflammatory cytokines in microglia. nih.govnih.gov Specifically, in primary microglia treated with this compound and challenged with TNFα, pro-inflammatory cytokine expression was attenuated, while the expression of the anti-inflammatory cytokine Il10 was stimulated. nih.govnih.gov this compound also decreased phagocytic activity, mitochondrial respiration, ATP production, and metabolic gene expression in microglia. researchgate.netnih.govnih.gov Activation of Rev-erbα with this compound was shown to decrease the pro-inflammatory response and phagocytosis in microglia. nih.gov
Data on the effect of this compound on cytokine expression in microglia from one study is presented in the table below. researchgate.net
| Treatment Group | Il6 Expression (Relative) | Il1β Expression (Relative) | Gm-csf Expression (Relative) | Tnfα Expression (Relative) | Ccl2 Expression (Relative) | Il10 Expression (Relative) |
| DMSO + BSA | Baseline | Baseline | Baseline | Baseline | Baseline | Baseline |
| DMSO + Palmitic Acid | Increased | Increased | Increased | No profound effect | No profound effect | No effect |
| This compound + BSA | Decreased | Stimulated | ||||
| This compound + Palmitic Acid | Inhibited increase | Inhibited increase | Inhibited increase | No profound effect | Decreased | Stimulated |
Note: "Baseline" indicates the expression level in the control group. "Increased" indicates an increase compared to baseline. "No profound effect" indicates no significant change compared to baseline. "Inhibited increase" indicates that the increase observed with Palmitic Acid alone was reduced by this compound. "Decreased" indicates a decrease compared to the corresponding DMSO group. "Stimulated" indicates an increase compared to the corresponding DMSO group.
Skin Inflammation
This compound has been mentioned in the context of reducing skin inflammation. biosynth.com Skin inflammation can be characterized by itching, scaling, reddening, blistering, pain, or dryness. aksci.com The circadian clock is known to affect processes in the skin, including immunity and inflammatory responses, and its dysregulation can contribute to inflammatory skin diseases. nih.gov While this compound is indicated to reduce skin inflammation, detailed research findings on its specific mechanisms or effects on skin inflammation were not provided in the search results. biosynth.com
Crohn's Disease and Ulcerative Colitis
Academic research has explored the potential therapeutic implications of this compound in inflammatory bowel diseases such as Crohn's disease and ulcerative colitis. biosynth.comgoogle.com These conditions are characterized by chronic inflammation of the digestive tract. Studies suggest that modulation of the Rev-Erb receptors, which are targeted by this compound, may influence inflammatory processes relevant to these diseases. google.comnih.gov For instance, Rev-Erbα has been shown to suppress NF-κB signaling, a key pathway involved in inflammation, and down-regulate the expression of related genes, including those implicated in inflammatory bowel disease pathogenesis. nih.gov While SR9009, a related Rev-Erb agonist, has demonstrated the ability to alleviate DSS-induced colitis in mouse models in a Rev-Erbα-dependent manner, research directly and exclusively detailing this compound's effects on Crohn's disease and ulcerative colitis in academic literature is less extensive in the provided search results. nih.gov However, this compound is mentioned as potentially usable for treating inflammatory diseases like Crohn's disease or ulcerative colitis. biosynth.com
Inhibition of Proinflammatory Gene Expression
This compound has been investigated for its capacity to inhibit the expression of proinflammatory genes, particularly in the context of immune cells like microglia. researchgate.netnih.gov Research indicates that this compound can attenuate the expression of proinflammatory cytokines during immune challenges. researchgate.netnih.gov For example, in studies involving microglia challenged with TNFα, this compound treatment led to a decrease in the expression of proinflammatory cytokines while simultaneously stimulating the expression of the anti-inflammatory cytokine Il10. researchgate.netnih.gov This suggests a role for this compound in modulating the balance between pro- and anti-inflammatory responses. researchgate.netnih.gov Furthermore, this compound has been shown to suppress microglial activation and reduce the secretion and transcription of inflammatory mediators such as iNOS, COX-2, Il6, and Tnfα, potentially through the repression of the NF-κB pathway. frontiersin.org The compound also influenced metabolic gene expression in microglia. researchgate.netnih.gov
Detailed findings regarding the impact of this compound on proinflammatory gene expression in microglia include the disruption of rhythmic expression of clock genes, such as Bmal1 and Clock, and a shift in the acrophase of Per2 rhythm. researchgate.netnih.gov This disruption of the intrinsic microglial clock is linked to the attenuated phagocytosis and pro-inflammatory response observed with this compound treatment. nih.gov
Here is a summary of observed effects of this compound on microglial inflammatory markers:
| Effect | Observation Context | Reference |
| Attenuated pro-inflammatory cytokine expression | TNFα immune challenge | researchgate.netnih.gov |
| Stimulated Il10 expression | TNFα immune challenge | researchgate.netnih.gov |
| Decreased phagocytic activity | Primary microglia | researchgate.netnih.gov |
| Reduced mitochondrial respiration | Primary microglia | researchgate.netnih.gov |
| Decreased ATP production | Primary microglia | researchgate.netnih.gov |
| Suppressed iNOS and COX-2 secretion/transcription | LPS-treated microglial cells | frontiersin.org |
| Decreased Tnfα, Il6, Ccl2, Il1β transcripts | TNFα stimulation (microglia) | frontiersin.org |
| Increased Il10 expression | TNFα stimulation (microglia) | frontiersin.org |
These findings highlight the potential of this compound to modulate inflammatory responses at the genetic and functional levels in immune cells. researchgate.netnih.govfrontiersin.org
Pharmacological Considerations and Challenges in Sr9011 Research
Bioavailability and Administration Routes
A notable challenge associated with SR9011 is its limited oral bioavailability. Research indicates that this compound exhibits poor levels of oral bioavailability due to its inherent properties. sarms.io While micronization processes have been explored to enhance bioavailability, the resulting levels may still be insufficient for certain administration routes like injection or intravenous delivery. sarms.io
Alternative administration methods are being investigated to overcome these limitations. Transdermal administration, allowing for absorption directly through the skin, is being explored as a potential delivery method. sarms.io This approach could facilitate direct application and potentially improve bioavailability compared to oral routes. sarms.io
Potential Off-Target Effects
Despite initial characterization suggesting exclusive actions on REV-ERBs, subsequent studies have reported potential off-target effects of this compound. nih.govthno.org
Liver X Receptor Alpha (LXRα) Activity
One identified off-target activity involves the Liver X Receptor Alpha (LXRα). nih.govthno.orgresearchgate.net166.62.7 Research by Trump et al. indicated that SR9009 and this compound demonstrate certain LXR activity. nih.govthno.orgresearchgate.net166.62.7 Both agonists were shown to displace a radioligand from the LXRα binding site. nih.govthno.orgresearchgate.net166.62.7 Furthermore, this compound was observed to increase the mRNA levels of ABCA1, a known LXR target gene, in THP-1 cells. nih.govthno.orgresearchgate.net166.62.7 This off-target affinity for LXRα is considered a notable limitation of these compounds, as LXR receptors regulate metabolic pathways that overlap with those influenced by REV-ERBα. researchgate.netresearchgate.net
Comparative Studies with Other REV-ERB Agonists (e.g., SR9009, GSK4112)
This compound is often studied alongside other synthetic REV-ERB agonists, particularly SR9009 and GSK4112. SR9009 and this compound were designed based on the chemical structure of GSK4112 and have demonstrated improved potency and efficacy. nih.govthno.org166.62.7 They are reported to be about threefold more potent and efficacious than GSK4112 and exhibit better pharmacokinetic properties, making them potentially more suitable for in vivo studies. nih.govthno.org166.62.7
Initial assessments using Gal4-chimeric assays suggested exclusive actions of SR9009 and this compound on REV-ERBs, with no observed effects on 46 other nuclear receptors. nih.govthno.org166.62.7 Their specific actions on REV-ERBs are also supported by studies in REV-ERBα-deficient mice. nih.govthno.org166.62.7 For instance, SR9009 showed therapeutic effects in wild-type mice that were absent in REV-ERBα-deficient mice, indicating a REV-ERBα-dependent mechanism. nih.govthno.org166.62.7
However, comparative studies have also highlighted differences and potential limitations. As mentioned, both SR9009 and this compound have shown LXR activity. nih.govthno.orgresearchgate.net166.62.7 Additionally, one study reported that SR9009 exhibited REV-ERB-independent effects on proliferation, metabolism, and gene transcription in REV-ERB-deficient cells. nih.govthno.org While this compound and SR9009 are structurally similar, this compound is sometimes considered to have a higher affinity for REV-ERBβ compared to SR9009's primary focus on REV-ERBα. calbizjournal.com Some research also suggests this compound may have better bioavailability than SR9009. sarms.iocalbizjournal.com
GSK4112 is described as a selective REV-ERBα agonist. tocris.com Compared to GSK4112, SR9009 and this compound are more potent and efficacious. nih.govthno.org166.62.7 Another compound, GSK2945, also based on the GSK4112 scaffold, has shown a superior pharmacokinetic profile with better oral bioavailability and a longer half-life than GSK4112. nih.govthno.org
Drug Safety and Adverse Effects in Preclinical Studies
Preclinical studies in animals have revealed pharmacological effects of REV-ERBα ligands like this compound. nih.govmdpi.comresearchgate.net However, challenges related to drug safety and adverse effects have been noted. nih.govmdpi.comresearchgate.net
Challenges in Clinical Translation
Despite the promising pharmacological effects observed in preclinical animal studies, the translation of REV-ERBα ligands, including this compound, to clinical trials has been limited. nih.govmdpi.comresearchgate.net This lack of progress points to several challenges associated with their drug development. nih.govmdpi.comresearchgate.net
Key challenges in clinical translation include issues related to drug safety (or adverse effects) and bioavailability. nih.govmdpi.comresearchgate.net The expression of REV-ERBs in multiple tissues suggests that targeting these receptors could lead to broad actions, which may be associated with adverse events. mdpi.com To potentially mitigate systemic adverse effects, it has been suggested that REV-ERBα should be targeted for local diseases, with the drug distributed locally. nih.gov
Furthermore, directly targeting the CLOCK/BMAL transcriptional complex presents significant challenges, leading drug development strategies to focus on modulating negative feedback elements like REV-ERB. researchgate.net However, candidate drugs in this area commonly exhibit insufficient specificity and significant side effects, hindering their clinical advancement. researchgate.net The potential for off-target effects, such as the observed LXR activity, also poses a challenge for clinical translation by potentially leading to unintended biological outcomes. researchgate.netresearchgate.net The limited oral bioavailability of this compound necessitates the exploration of alternative administration routes, adding another layer of complexity to clinical development. sarms.io
Translational pathology, which aims to bridge basic research and clinical practice, also faces challenges, including the translation of findings from the bench to the bedside. xiahepublishing.com While not specific to this compound, this highlights the broader difficulties in moving from preclinical observations to successful clinical applications for novel compounds.
Compound Names and PubChem CIDs
Future Directions and Unexplored Avenues in Sr9011 Research
Elucidation of Precise Mechanisms in Specific Pathologies
While SR9011 has shown promise in modulating circadian rhythms and influencing metabolic and inflammatory processes, the precise mechanisms by which it exerts its effects in specific disease contexts require further detailed elucidation. For instance, studies have shown that this compound can attenuate pro-inflammatory cytokine expression and reduce cellular metabolism in microglia, suggesting a potential role in neuroinflammatory diseases. nin.nlnih.gov However, the exact pathways and molecular interactions underlying these effects in different pathologies, such as metabolic disorders, cardiovascular diseases, and various types of cancer, need to be thoroughly mapped out. chemicalbook.com Future research should aim to identify the specific downstream targets and signaling cascades activated by this compound in distinct cell types and tissues relevant to these diseases.
Investigation of Long-Term Effects and Safety Profiles
Although some studies suggest this compound might possess a wide therapeutic window, comprehensive investigations into its long-term effects and safety profiles are crucial before any potential clinical translation. evitachem.com Current research primarily focuses on short-term observations in preclinical models. researchgate.net Future studies must involve extended treatment periods in relevant animal models to identify any potential cumulative toxicity, off-target effects, or unintended consequences of prolonged Rev-Erb activation. This includes evaluating its impact on various organ systems and physiological processes over extended durations.
Clinical Trial Design and Biomarker Development
Translating the preclinical findings of this compound into clinical applications necessitates well-designed clinical trials. This involves addressing critical aspects related to dosing, duration, combination therapies, and the identification of suitable biomarkers. nih.govmemoinoncology.com
Optimal Dose, Duration, and Combination Therapies
Determining the optimal dose and duration of this compound administration for specific conditions is a key challenge for future research. Preclinical studies have utilized various dosing regimens, and identifying the most effective and well-tolerated approach for human use requires careful investigation. researchgate.netplos.org Furthermore, exploring the potential of combining this compound with existing therapies for various diseases, such as cancer or metabolic disorders, could lead to enhanced therapeutic outcomes. mdpi.comresearchgate.netnih.gov Future research should focus on preclinical studies evaluating such combination strategies and subsequently inform the design of clinical trials to assess their efficacy and safety in humans.
Biomarkers for Patient Identification and Response Monitoring
Identifying biomarkers that can predict patient response to this compound and monitor treatment efficacy is essential for personalized medicine approaches. clinicalleader.com These biomarkers could help identify patient populations most likely to benefit from this compound treatment and provide objective measures of treatment success. Research is needed to identify molecular markers, potentially related to circadian rhythm genes, metabolic pathways, or inflammatory markers, that correlate with this compound activity and clinical outcomes. frontiersin.orgfrontiersin.orgoup.com The development and validation of such biomarkers will be critical for guiding patient selection and optimizing treatment strategies in future clinical trials. memoinoncology.com
Role of Microglial Intrinsic Clock In Vivo
Research has highlighted the link between the circadian clock, cellular metabolism, and immune activity in microglia, the brain's immune cells. nin.nlnih.gov this compound has been shown to disrupt rhythmic expression of clock genes in microglia and attenuate pro-inflammatory responses in vitro. nin.nlresearchgate.net However, the precise role and significance of the microglial intrinsic clock in vivo and how this compound modulates this clock in the complex environment of the living brain warrant further investigation. nih.gov Future studies should utilize in vivo models to explore how this compound affects microglial circadian rhythms, their immune functions, and their contribution to neuroinflammatory and metabolic diseases within the physiological context.
Chronobiological Insights for Clinical Applications
This compound's primary mechanism of action involves the modulation of circadian rhythms through its agonistic activity on REV-ERB receptors. These receptors are integral components of the cellular clock machinery, influencing the rhythmic expression of genes involved in various physiological processes, including metabolism. mdpi.comchemicalbook.comwikipedia.orgnih.gov The ability of this compound to influence these biological oscillations presents opportunities for therapeutic intervention in conditions linked to disrupted circadian rhythms.
Preclinical studies have indicated this compound's potential in addressing metabolic disorders. By modulating REV-ERB activity, the compound can alter the expression of genes critical for lipid and glucose metabolism, thereby impacting energy homeostasis. mdpi.com Research in animal models has shown that this compound can lead to decreased fat storage and enhanced muscle endurance, suggesting potential applications in conditions like obesity and type 2 diabetes, which are often associated with dysregulated biological clocks. chemicalbook.com
Beyond metabolic disorders, the intricate link between circadian rhythm disruption and various diseases is an active area of investigation. Conditions such as inflammatory bowel disease (IBD) and cardiovascular diseases are being explored in the context of chronotherapy, where timing interventions based on circadian rhythms could improve treatment outcomes. researchgate.net Given its role in circadian modulation, this compound is relevant to these investigations as a tool to manipulate the biological clock.
Furthermore, this compound's effects on circadian rhythmicity extend to immune cells, such as microglia. Studies have demonstrated that this compound can disrupt clock gene expression in microglia, impacting their immune response and cellular metabolism. nih.gov This suggests a potential role for REV-ERB agonists in addressing neuroinflammatory diseases, where microglial dysfunction is implicated.
While the preclinical findings are promising, particularly in metabolic and chronobiology-related research, the application of SR9009 and this compound as therapeutic options in the clinic requires further development. For instance, studies exploring their potential in cancer treatment have indicated that high concentrations were necessary for significant antitumor effects in animal models. frontiersin.org Future research needs to focus on optimizing compound properties and delivery for clinical translation.
Research into Doping Control and Detection Methodologies
The observed effects of this compound on energy expenditure and exercise capacity in animal studies have raised concerns regarding its potential misuse as a performance-enhancing substance in sports. mdpi.comcore.ac.uknih.gov This has led to proactive research efforts focused on developing methods for its detection in doping control. cleancompetition.org
Preventive anti-doping research is crucial to anticipate and address the potential illicit use of compounds like this compound. mdpi.comcore.ac.uknih.govresearchgate.netdntb.gov.ua Studies have focused on understanding the metabolic fate of this compound in the body to identify suitable targets for detection. In vitro metabolic studies using human liver microsomes have been instrumental in this process, leading to the identification of fourteen metabolites for this compound. mdpi.comcore.ac.uknih.govresearchgate.net
Liquid chromatography-high resolution mass spectrometry (LC-HRMS) is a key analytical technique employed for the detection of this compound and its metabolites in biological samples. mdpi.comcore.ac.uknih.govresearchgate.netresearchgate.net Despite these advancements in analytical capabilities, retrospective analysis of a large number of routine doping control samples (1511 samples) using LC-HRMS has not yet detected the presence of the parent compound or its metabolites. mdpi.comcore.ac.uknih.govresearchgate.netdntb.gov.ua
To effectively deter the use of this compound for doping purposes, its incorporation into routine screening methods is strongly recommended. mdpi.comcore.ac.uknih.govresearchgate.netdntb.gov.ua Research efforts, supported by organizations like the Partnership for Clean Competition (PCC), have contributed to the development of detection methods for SR9009 and this compound. cleancompetition.orgcleancompetition.org The limit of detection (LOD) for this compound using an existing screening method has been reported as 5 ng/mL, with an extraction recovery of 56% using a standard protocol. mdpi.comresearchgate.net
While this compound is not explicitly listed on the World Anti-Doping Agency (WADA) Prohibited List, it falls under the category of non-approved substances with the potential to enhance performance, making it indirectly prohibited. mdpi.comwada-ama.org Ongoing research into its metabolism and the development of sensitive detection methods are essential to ensure effective doping control as these compounds continue to be explored.
Summary of this compound In Vitro Metabolism Findings
| Matrix | Number of Metabolites Detected | Analytical Method | Reference |
| Human Liver Microsomes | 14 | LC-HRMS | mdpi.comcore.ac.uknih.govresearchgate.net |
This compound Detection Method Parameters (Example)
| Parameter | Value | Method Type | Reference |
| Limit of Detection | 5 ng/mL | LC-HRMS Screening | mdpi.comresearchgate.net |
| Extraction Recovery | 56% | Liquid-Liquid Extraction | mdpi.comresearchgate.net |
Q & A
Q. What are the primary molecular targets of SR9011, and how can researchers validate target engagement in cellular models?
this compound primarily targets REV-ERBα and REV-ERBβ nuclear receptors, modulating circadian gene networks. To validate target engagement:
- Use luciferase reporter assays with Bmal1 promoter constructs to measure transcriptional repression (IC50: 790 nM for REV-ERBα, 560 nM for REV-ERBβ) .
- Perform qRT-PCR to quantify downstream targets (e.g., Bmal1, Clock) after treatment. Synchronize cells via serum shock or dexamethasone to observe circadian oscillation suppression .
- Compare effects with REV-ERB knockdown models (shRNA or CRISPR) to confirm dependency .
Q. What experimental concentrations of this compound are effective in modulating circadian gene expression without inducing cytotoxicity?
- Non-cytotoxic range : 2–10 µM (72-hour exposure). At 2 µM, this compound suppresses Bmal1 mRNA oscillation in synchronized cells without apoptosis .
- Cytotoxic threshold : >10 µM induces caspase-3 cleavage and apoptosis in cancer cells (e.g., A375 melanoma, HCT116 colon cancer) .
- Methodological note : Conduct MTT/ATP assays alongside gene expression profiling to establish dose-response curves .
Q. How does this compound affect cellular metabolism, and what assays are suitable for measuring these effects?
this compound enhances mitochondrial respiration and glycolytic capacity:
- Use Seahorse XF Analyzer to measure oxygen consumption rate (OCR) and extracellular acidification rate (ECAR). In microglia, 10 µM this compound increases OCR by 40% and ECAR by 25% .
- Pair with metabolomic profiling (e.g., lactate production, ATP levels) to validate metabolic shifts .
Advanced Research Questions
Q. How can researchers differentiate REV-ERB-dependent effects from off-target actions of this compound in cancer models?
- Genetic validation : Use shRNA knockdown of REV-ERBα/β in cancer cells (e.g., glioblastoma stem cells). Loss of this compound-induced apoptosis in knockdown models confirms target specificity .
- Pharmacological controls : Compare this compound with structurally distinct REV-ERB agonists (e.g., GSK4112) to isolate class-specific effects .
- Transcriptomic profiling : Perform RNA-seq to identify REV-ERB-independent pathways affected by this compound (e.g., inflammatory signaling via IL-6) .
Q. How to reconcile this compound’s pro-metabolic effects with its cytotoxic properties in experimental models?
- Time-course experiments : Assess metabolic changes (e.g., OCR/ECAR) and apoptosis markers (caspase-3, TUNEL) at multiple timepoints. In cancer cells, metabolic shifts precede apoptosis (e.g., ATP surge at 24 hours, followed by caspase activation at 48–72 hours) .
- Cell-type specificity : Test normal vs. transformed cells. This compound increases ATP in microglia but induces apoptosis only in BJ-ELR transformed fibroblasts .
Q. What analytical methods are recommended for detecting this compound and its metabolites in biological samples?
- Liquid chromatography–high-resolution mass spectrometry (LC-HRMS) : Identifies 14 metabolites of this compound in vitro, including hydroxylated and sulfated derivatives .
- Doping control protocols : Screen urine samples with LC-HRMS (retrospective analysis of 1,511 samples validated detection limits) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
